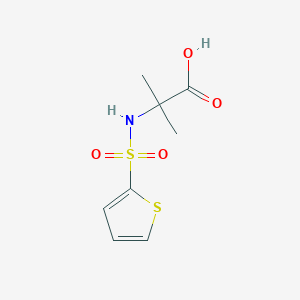

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid

Description

Nomenclature and Classification

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid is classified as an amino acid derivative that incorporates a thiophene sulfonamide substituent. The compound's systematic nomenclature reflects its structural components: a propionic acid backbone substituted at the alpha-carbon with both a methyl group and a thiophene-2-sulfonylamino group. This classification places the compound within the broader category of heterocyclic sulfonamide derivatives, which are known for their diverse biological activities and synthetic utility.

The molecular structure features a central propionic acid backbone with a methyl group and a thiophene sulfonamide substituent. The presence of the thiophene ring contributes to the compound's unique electronic properties, distinguishing it from simpler aliphatic sulfonamide derivatives. The compound's structural complexity allows it to participate in various chemical reactions, which are crucial for its applications in drug synthesis and development.

Related compounds in the literature include 2-(Thiophene-2-sulfonamido)propanoic acid, which has the molecular formula C₇H₉NO₄S₂ and a molecular weight of 235.3 grams per mole. This closely related structure lacks the additional methyl substitution present in the target compound, highlighting the structural diversity possible within this chemical class.

Historical Context and Discovery

The broader class of thiophene compounds has a well-documented history in organic chemistry. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene. Meyer observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, and he was able to isolate thiophene as the actual substance responsible for this reaction. This discovery laid the foundation for the subsequent development of thiophene chemistry and its derivatives.

The synthesis of thiophene sulfonamide derivatives, including compounds related to this compound, has evolved through advances in organic synthesis methodologies. The development of reliable synthetic routes to thiophene sulfonamides has been facilitated by improvements in sulfonamide formation reactions and thiophene functionalization techniques.

Modern synthetic approaches to sulfonamide compounds have been extensively studied, with researchers developing various methodologies for sulfonamide bond formation. These include reactions between primary amines and sulfonyl chlorides, as well as more advanced methods involving in-situ oxidation of thiols and subsequent chlorination. Such methodological advances have enabled the synthesis of complex thiophene sulfonamide derivatives like the target compound.

Significance in Organic Chemistry

This compound holds significant importance in organic chemistry due to its unique structural features and reactivity profile. The compound can undergo several chemical transformations, with its reactivity influenced by the electron-rich thiophene ring, which can stabilize certain reaction intermediates and enhance its utility in synthetic pathways.

The incorporation of the thiophene sulfonylamino group enhances the compound's pharmacological properties, making it a candidate for further investigation in medicinal chemistry. The thiophene moiety contributes electronic properties that can affect molecular interactions and binding affinities in biological systems. This structural feature is particularly valuable in the design of bioactive molecules and pharmaceutical agents.

The compound's classification as an amino acid derivative with a complex heterocyclic substituent makes it an interesting target for synthetic chemists. The presence of multiple functional groups allows for diverse chemical modifications and derivatizations, expanding the potential applications of this molecular scaffold in chemical research and development.

| Property | Value | Related Compound |

|---|---|---|

| Molecular Class | Amino acid derivative | Thiophene sulfonamide |

| Functional Groups | Carboxylic acid, sulfonamide, thiophene | Multiple reactive sites |

| Structural Features | Alpha-methyl substitution | Enhanced steric properties |

| Chemical Reactivity | Multiple transformation pathways | Electron-rich thiophene influence |

Related Thiophene Sulfonamide Derivatives

The chemical literature contains numerous examples of thiophene sulfonamide derivatives that share structural similarities with this compound. These compounds demonstrate the versatility and importance of the thiophene sulfonamide scaffold in medicinal chemistry and drug discovery.

One notable example is 2-(Thiophene-2-sulfonamido)propanoic acid, which has been extensively characterized and is available as a research chemical. This compound has the molecular formula C₇H₉NO₄S₂, a molecular weight of 235.28 grams per mole, and the Chemical Abstracts Service registry number 82068-11-9. The compound is classified as a heterocyclic building block for research applications.

Another related derivative is 3-phenyl-2-(thiophene-2-sulfonylamino)-propionic acid, which features an additional phenyl substituent. This compound has the molecular formula C₁₃H₁₃NO₄S₂ and a molecular weight of 311.38 grams per mole. The presence of the phenyl group adds aromatic character and potential for pi-pi interactions in biological systems.

Research has also identified more complex derivatives such as (R)-3-(1H-Indol-3-yl)-2-(5-p-tolyl-thiophene-2-sulfonylamino)-propionic acid. This compound incorporates both indole and tolyl substituents, demonstrating the potential for creating highly substituted thiophene sulfonamide derivatives with enhanced molecular complexity and potentially improved biological activities.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-(Thiophene-2-sulfonamido)propanoic acid | C₇H₉NO₄S₂ | 235.28 | 82068-11-9 |

| 3-phenyl-2-(thiophene-2-sulfonylamino)-propionic acid | C₁₃H₁₃NO₄S₂ | 311.38 | 82068-16-4 |

| 2-(Thiophen-2-ylformamido)propanoic acid | C₈H₉NO₃S | 199.23 | 2163783-67-1 |

The synthesis of hydronaphthoquinone derivatives containing thiophene sulfonamide moieties has been reported in the context of proteasome inhibitor development. These compounds demonstrate the potential for incorporating thiophene sulfonamide groups into larger molecular frameworks for specific biological applications. The research identified compound PI-8182, which contains a hydronaphthoquinone pharmacophore with a thioglycolic acid side chain and thiophene sulfonamide substituent.

Novel thiophene derivatives with sulfonamide moieties have been synthesized and evaluated for their anticancer activity. The research demonstrated that several compounds in this class showed cytotoxic activities comparable to or better than established anticancer agents. This work highlights the therapeutic potential of thiophene sulfonamide derivatives and supports continued research into their biological applications.

Properties

IUPAC Name |

2-methyl-2-(thiophen-2-ylsulfonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-8(2,7(10)11)9-15(12,13)6-4-3-5-14-6/h3-5,9H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYHAKWCYCOMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 2-Methylthiophene Derivatives

- Starting from 2-methylthiophene, bromination is performed using bromine in the presence of acetic acid and zinc acetate as a catalyst at controlled temperatures (0–5 °C to room temperature).

- The reaction yields 3-bromo-2-methylthiophene or 3,5-dibromo-2-methylthiophene with high purity (up to 95%) and yields ranging from 65% to 83% suitable for industrial scale.

- The halogenated intermediate is isolated by filtration and under reduced pressure distillation, avoiding extensive washing steps, which simplifies scale-up.

Formation of Grignard Reagent and Carboxylation

- The halogenated thiophene (e.g., 3-bromo-2-methylthiophene) is reacted with magnesium powder in an aprotic polar solvent such as tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).

- Iodine is often added as an initiator to facilitate Grignard reagent formation.

- The Grignard reagent is then reacted with carbon dioxide gas at low temperatures (-40 to 20 °C) to introduce the carboxyl group, forming 2-methyl-2-thiophenepropionic acid intermediates.

- The reaction conditions are optimized to maintain high conversion and yield (up to 85.4%) with product purity around 94%.

Sulfonylation to Introduce Thiophene-2-Sulfonylamino Group

- The amino group is introduced and subsequently sulfonylated using thiophene-2-sulfonyl chloride or related sulfonyl reagents in the presence of a base such as triethylamine.

- The sulfonylation reaction is typically carried out in dichloromethane or similar organic solvents at room temperature for 1 hour or more.

- After reaction completion, aqueous workup and organic layer separation are performed, followed by drying and purification to isolate the sulfonylamino-substituted propionic acid.

Purification and Isolation

- The final product is purified by filtration, extraction, and under reduced pressure distillation.

- Ethyl acetate and methanol are commonly used solvents for recrystallization and purification.

- The process avoids extensive washing and complex separation steps, making it suitable for both laboratory and industrial scale production.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Bromination | 2-Methylthiophene, Br2, Zn(OAc)2, Acetic acid | Acetic acid | 0–25 | 65–83 | ~95 | Controlled addition, inert atmosphere |

| 2 | Grignard formation | Halogenated thiophene, Mg powder, I2 (initiator) | THF | 0–65 | - | - | Inert atmosphere (N2/Ar) |

| 3 | Carboxylation | Grignard reagent + CO2 | THF | -40 to 20 | 85.4 | 94 | Reaction monitored by GC |

| 4 | Sulfonylation | Amino intermediate + thiophene-2-sulfonyl chloride | DCM, triethylamine | Room temp | - | - | 1 hour reaction, aqueous workup |

| 5 | Purification | Filtration, extraction, distillation | Ethyl acetate, methanol | Ambient | - | >95 | Suitable for scale-up |

Research Findings and Optimization Notes

- The bromination step is critical for regioselectivity and yield; use of zinc acetate and controlled temperature prevents over-bromination and side reactions.

- Grignard reagent formation benefits from the addition of iodine as an initiator and strict exclusion of moisture and oxygen to maintain reagent activity.

- Carboxylation with CO2 is temperature-sensitive; lower temperatures favor higher yields and purity by minimizing side reactions.

- Sulfonylation reactions proceed efficiently at room temperature with triethylamine as base, providing high conversion without harsh conditions.

- The overall synthetic route is designed to minimize purification steps, reduce solvent use, and enhance scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to inhibition or activation of specific enzymes or receptors. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Structural Features of Analogous Compounds

Key Observations :

- Thiophene vs. Phenyl Substituents : The thiophene-2-sulfonamide group in the target compound enhances π-π stacking and hydrogen bonding compared to simpler thiophene-acetic acid derivatives .

- Sulfonamide Functionality : Critical for binding to metalloproteases (e.g., MMP-9) and prostaglandin E2 synthase (mPGES-1), as seen in AQU-118 and mPGES-1 inhibitors .

Table 2: Pharmacological Profiles

Mechanistic Insights :

- Enzyme Inhibition: The sulfonamide group in the target compound may mimic endogenous substrates, enabling competitive inhibition of mPGES-1 or MMPs, similar to AQU-118 .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

| Property | Target Compound | 2-(Thiophen-2-yl)acetic acid | AQU-118 |

|---|---|---|---|

| LogP | 2.8 | 1.5 | 3.9 |

| pKa (carboxylic acid) | 3.1 | 2.8 | 3.5 |

| Aqueous Solubility (mg/mL) | <0.1 | 1.2 | <0.05 |

| Plasma Protein Binding (%) | 85–90 | 70–75 | >95 |

Key Differences :

- Lipophilicity : The phenyl group in the target compound increases LogP compared to simpler thiophene derivatives, impacting blood-brain barrier permeability .

- Solubility Challenges : Low aqueous solubility of sulfonamide-containing compounds necessitates prodrug strategies (e.g., esterification) for improved bioavailability .

Biological Activity

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid (MTSAPA) is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of MTSAPA, focusing on its mechanisms of action, biochemical pathways, and therapeutic applications.

Chemical Structure and Properties

MTSAPA is characterized by a thiophene ring substituted with a sulfonylamino group and a propionic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 218.25 g/mol. The presence of the thiophene ring contributes to its lipophilicity, which is crucial for its biological activity.

Target Interactions

MTSAPA interacts with various biological targets, including enzymes and receptors involved in key metabolic pathways. Studies suggest that it may inhibit specific enzymes related to inflammatory responses and cancer proliferation.

Biochemical Pathways

MTSAPA has been shown to affect several biochemical pathways:

- Inhibition of Enzymatic Activity : MTSAPA exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Modulation of Signaling Pathways : The compound influences signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Research indicates that MTSAPA possesses significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Effects

MTSAPA has shown promise as an anti-inflammatory agent. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies

- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, MTSAPA was tested against a panel of cancer cell lines. Results indicated that it significantly inhibited cell proliferation with IC50 values ranging from 10 to 20 µM across different cell types .

- Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory properties of MTSAPA in a murine model of arthritis. The administration of MTSAPA resulted in reduced swelling and joint damage compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of MTSAPA is crucial for its development as a therapeutic agent. Preliminary studies suggest:

- Absorption : MTSAPA is well absorbed when administered orally, with peak plasma concentrations reached within 1-2 hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily through conjugation reactions.

- Excretion : Most metabolites are excreted via urine, with minimal unchanged drug found in circulation.

Toxicology studies indicate that MTSAPA has a favorable safety profile at therapeutic doses, though further research is needed to fully assess long-term effects.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid?

- Methodological Answer : The synthesis typically involves sulfonylation of the amine group in the precursor molecule. For example, thiophene-2-sulfonyl chloride can react with 2-amino-2-methylpropionic acid under basic conditions (e.g., in anhydrous dichloromethane with triethylamine as a base). Reaction progress should be monitored via TLC or HPLC. Purification may require column chromatography or recrystallization. Structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical. Similar sulfonamide syntheses are described in related compounds, such as 2-(thiophene-2-sulfonamido)propanoic acid .

Q. Which analytical techniques are optimal for assessing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment. For impurities, compare retention times against known standards (e.g., EP impurity profiles for propionic acid derivatives ). Fourier-transform infrared spectroscopy (FTIR) can confirm sulfonamide (S=O stretching at ~1150–1350 cm) and carboxylic acid (O-H stretch at ~2500–3300 cm) functional groups. Mass spectrometry (MS) ensures molecular ion consistency.

Q. What safety precautions are essential during handling?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Thiophene derivatives may require specific handling due to potential aromatic reactivity . Engineering controls (e.g., local exhaust ventilation) and routine airborne monitoring are advised. Emergency showers/eye wash stations must be accessible. Contaminated clothing should be laundered professionally .

Advanced Research Questions

Q. How can contradictory NMR data for sulfonamide protons be resolved?

- Methodological Answer : Sulfonamide NH protons often exhibit broad peaks due to hydrogen bonding. Use 2D NMR (e.g., H-N HMBC) to confirm connectivity. Deuterated DMSO may enhance resolution by stabilizing NH protons. Compare with structurally analogous compounds, such as 2-(thiophene-2-sulfonamido)propanoic acid, where NH signals appear near δ 8.5–9.5 ppm . Variable-temperature NMR can further clarify dynamic exchange effects.

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- Methodological Answer : The thiophene ring’s electron-withdrawing effects may stabilize the sulfonamide group under acidic conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 3 months) with HPLC monitoring. Compare degradation products (e.g., hydrolysis to thiophene-2-sulfonic acid) to known impurities . Computational modeling (DFT) can predict protonation states and reactive sites.

Q. How do steric effects from the methyl group influence reactivity in catalytic systems?

- Methodological Answer : The 2-methyl group introduces steric hindrance, potentially slowing nucleophilic attacks. Perform kinetic studies (e.g., reaction with acyl chlorides) under controlled conditions. Use X-ray crystallography or molecular docking to analyze spatial constraints. Compare with non-methylated analogs (e.g., 2-(thiophene-2-sulfonamido)propanoic acid) to quantify rate differences .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Characterize thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare results. Cross-validate with literature on structurally similar sulfonamides .

Experimental Design Considerations

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer : Use flow chemistry for controlled sulfonylation, minimizing exothermic risks. Optimize stoichiometry (e.g., 1.1 equivalents of thiophene-2-sulfonyl chloride) and reaction time via DoE (Design of Experiments). Implement in-line FTIR for real-time monitoring. Scale-up purification via centrifugal partition chromatography (CPC) may improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.